(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone
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Overview
Description
(4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of two piperidine rings, each substituted with benzyl and ethoxybenzyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-benzylpiperidine: This can be achieved by the catalytic hydrogenation of 4-cyanopyridine with toluene.
Formation of 1-(4-ethoxybenzyl)-3-piperidyl methanone: This involves the reaction of 4-ethoxybenzyl chloride with piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and ethoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selective release is mediated through its interaction with monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
Benzylpiperazine: Another piperidine derivative with psychoactive properties.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological activities.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to its dual piperidine ring structure with distinct benzyl and ethoxybenzyl substitutions. This structural uniqueness contributes to its specific pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C27H36N2O2 |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(4-ethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H36N2O2/c1-2-31-26-12-10-24(11-13-26)20-28-16-6-9-25(21-28)27(30)29-17-14-23(15-18-29)19-22-7-4-3-5-8-22/h3-5,7-8,10-13,23,25H,2,6,9,14-21H2,1H3 |
InChI Key |
AVGUOYKVSMTJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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